Sodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate
Description
Sodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate is a chemical compound with the molecular formula C14H8O5SNa. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is known for its applications in various scientific fields. This compound is also referred to as the monosodium salt of alizarin red S, a well-known biological stain .
Properties
CAS No. |
22297-70-7 |
|---|---|
Molecular Formula |
C14H8NaO7S+ |
Molecular Weight |
343.27 g/mol |
IUPAC Name |
sodium;1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O7S.Na/c15-8-5-9(22(19,20)21)14(18)11-10(8)12(16)6-3-1-2-4-7(6)13(11)17;/h1-5,15,18H,(H,19,20,21);/q;+1/p-1 |
InChI Key |
UCUKLRSMQAODEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)S(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate typically involves the sulfonation of anthraquinone derivatives. One common method includes the reaction of anthraquinone with sulfuric acid, followed by neutralization with sodium hydroxide to form the monosodium salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes, where anthraquinone is treated with fuming sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to obtain the monosodium salt. The product is purified through crystallization and filtration
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